Cas no 1242338-97-1 ((R)-1,1,1-Trifluoro-4-methyl-2-pentylamine)

1242338-97-1 structure
Productnaam:(R)-1,1,1-Trifluoro-4-methyl-2-pentylamine
(R)-1,1,1-Trifluoro-4-methyl-2-pentylamine Chemische en fysische eigenschappen
Naam en identificatie
-
- EN300-392714
- (R)-1,1,1-TRIFLUORO-4-METHYLPENTAN-2-AMINE
- GAIOQBNXIHMNHE-RXMQYKEDSA-N
- SCHEMBL18306008
- AT14461
- (R)-1,1,1-Trifluoro-4-methyl-2-pentylamine
- DTXSID10679327
- FS-6529
- 1242338-97-1
- AKOS023666660
- (2R)-1,1,1-Trifluoro-4-methylpentan-2-amine
-
- MDL: MFCD16817679
- Inchi: InChI=1S/C6H12F3N/c1-4(2)3-5(10)6(7,8)9/h4-5H,3,10H2,1-2H3/t5-/m1/s1
- InChI-sleutel: GAIOQBNXIHMNHE-RXMQYKEDSA-N
- LACHT: CC(C)C[C@H](C(F)(F)F)N
Berekende eigenschappen
- Exacte massa: 155.09218387Da
- Monoisotopische massa: 155.09218387Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 10
- Aantal draaibare bindingen: 3
- Complexiteit: 97.7
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.2
- Topologisch pooloppervlak: 26Ų
(R)-1,1,1-Trifluoro-4-methyl-2-pentylamine Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-392714-10.0g |
(2R)-1,1,1-trifluoro-4-methylpentan-2-amine |
1242338-97-1 | 95.0% | 10.0g |
$3131.0 | 2025-03-16 | |
Enamine | EN300-392714-1.0g |
(2R)-1,1,1-trifluoro-4-methylpentan-2-amine |
1242338-97-1 | 95.0% | 1.0g |
$728.0 | 2025-03-16 | |
Enamine | EN300-392714-2.5g |
(2R)-1,1,1-trifluoro-4-methylpentan-2-amine |
1242338-97-1 | 95.0% | 2.5g |
$1428.0 | 2025-03-16 | |
A2B Chem LLC | AW16767-250mg |
(R)-1,1,1-TRIFLUORO-4-METHYL-2-PENTYLAMINE |
1242338-97-1 | 95% | 250mg |
$332.00 | 2024-04-20 | |
Enamine | EN300-392714-0.05g |
(2R)-1,1,1-trifluoro-4-methylpentan-2-amine |
1242338-97-1 | 95.0% | 0.05g |
$612.0 | 2025-03-16 | |
Enamine | EN300-392714-5.0g |
(2R)-1,1,1-trifluoro-4-methylpentan-2-amine |
1242338-97-1 | 95.0% | 5.0g |
$2110.0 | 2025-03-16 | |
A2B Chem LLC | AW16767-50mg |
(R)-1,1,1-TRIFLUORO-4-METHYL-2-PENTYLAMINE |
1242338-97-1 | 95% | 50mg |
$197.00 | 2024-04-20 | |
A2B Chem LLC | AW16767-5g |
(R)-1,1,1-TRIFLUORO-4-METHYL-2-PENTYLAMINE |
1242338-97-1 | 95% | 5g |
$1719.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344451-1g |
(R)-1,1,1-Trifluoro-4-methylpentan-2-amine |
1242338-97-1 | 98% | 1g |
¥24463.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344451-250mg |
(R)-1,1,1-Trifluoro-4-methylpentan-2-amine |
1242338-97-1 | 98% | 250mg |
¥20891.00 | 2024-08-09 |
(R)-1,1,1-Trifluoro-4-methyl-2-pentylamine Gerelateerde literatuur
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722
-
4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
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